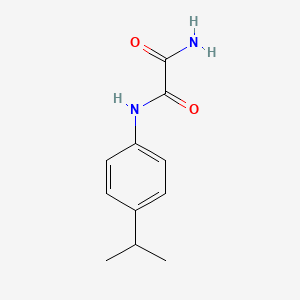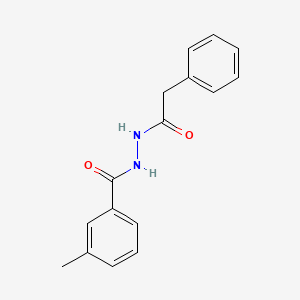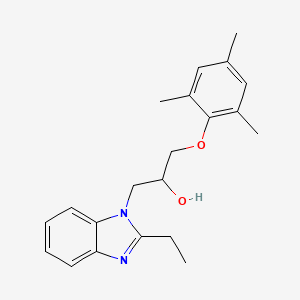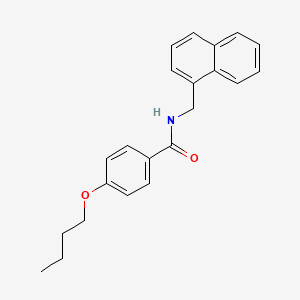![molecular formula C25H25N3O4 B3899692 N-2-biphenylyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B3899692.png)
N-2-biphenylyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide
Overview
Description
N-2-biphenylyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide, also known as BPH-715, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of hydrazone derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inflammation is also regulated by various signaling pathways such as NF-κB and MAPK, which are targeted by this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis by regulating the expression of various genes. It also inhibits the migration and invasion of cancer cells by reducing the activity of matrix metalloproteinases (MMPs). In inflammation, this compound reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In neurodegenerative disorders, this compound protects neurons from oxidative stress and reduces the accumulation of amyloid-beta peptides.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also shown low toxicity in various in vitro and in vivo studies. However, there are some limitations to its use. This compound has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research of N-2-biphenylyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide. One potential direction is the development of this compound analogs that have improved solubility and pharmacokinetic properties. Another direction is the investigation of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Scientific Research Applications
N-2-biphenylyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17(27-28-25(30)19-14-20(31-2)16-21(15-19)32-3)13-24(29)26-23-12-8-7-11-22(23)18-9-5-4-6-10-18/h4-12,14-16H,13H2,1-3H3,(H,26,29)(H,28,30)/b27-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVXOXVRJNBURG-WPWMEQJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)OC)OC)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)OC)OC)/CC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2R*,4S*)-4-hydroxy-1-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3899611.png)

![1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol](/img/structure/B3899627.png)
![ethyl 2-(3-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3899629.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethanol](/img/structure/B3899647.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899649.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B3899662.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)

![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B3899702.png)
![N'-[(2-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3899713.png)

